molecular formula C5H12Cl2N4 B8249225 1-(1,5-dimethyl-1,2,4-triazol-3-yl)methanamine dihydrochloride

1-(1,5-dimethyl-1,2,4-triazol-3-yl)methanamine dihydrochloride

Cat. No.: B8249225
M. Wt: 199.08 g/mol
InChI Key: UPHJQGPUVJBKCW-UHFFFAOYSA-N
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Description

1-(1,5-dimethyl-1,2,4-triazol-3-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,5-dimethyl-1,2,4-triazol-3-yl)methanamine dihydrochloride typically involves the reaction of 1,5-dimethyl-1,2,4-triazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(1,5-dimethyl-1,2,4-triazol-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, 1-(1,5-dimethyl-1,2,4-triazol-3-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as an antimicrobial and antifungal agent. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, this compound is investigated for its potential use in treating infections and other diseases. Its triazole ring is known to exhibit pharmacological activities, making it a valuable scaffold for drug design .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications, including the development of new materials and agricultural products .

Mechanism of Action

The mechanism of action of 1-(1,5-dimethyl-1,2,4-triazol-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting various biological pathways. This interaction can inhibit the activity of enzymes and receptors, leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with similar structural features but lacking the methyl and methanamine groups.

    1,5-Dimethyl-1,2,4-triazole: Similar to the compound but without the methanamine group.

    (1-Methyl-1H-1,2,4-triazol-3-yl)methanamine: A closely related compound with one less methyl group.

Uniqueness

1-(1,5-dimethyl-1,2,4-triazol-3-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(1,5-dimethyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4.2ClH/c1-4-7-5(3-6)8-9(4)2;;/h3,6H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHJQGPUVJBKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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